molecular formula C14H14FN3O2 B2454901 6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide CAS No. 2034363-66-9

6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide

Cat. No.: B2454901
CAS No.: 2034363-66-9
M. Wt: 275.283
InChI Key: JYBKRYLHNJILDO-UHFFFAOYSA-N
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Description

6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide is a pyrimidine-based compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a fluorobenzyl group, and a pyrimidine carboxamide core. Its chemical formula is C14H14FN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and guanidine.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the pyrimidine intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-N-(4-fluorobenzyl)pyrimidine-4-carboxamide: Similar structure but with the fluorine atom in a different position.

    6-ethoxy-N-(2-chlorobenzyl)pyrimidine-4-carboxamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-2-20-13-7-12(17-9-18-13)14(19)16-8-10-5-3-4-6-11(10)15/h3-7,9H,2,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBKRYLHNJILDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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